molecular formula C22H22ClN3O5 B5193011 (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid

(Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid

Cat. No.: B5193011
M. Wt: 443.9 g/mol
InChI Key: MVVLIWNZEHPOMB-SREVYHEPSA-N
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Description

(Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a morpholine ring, a carbamoyl group, and a butenoic acid moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the carbamoyl intermediate: The reaction between 3-chloro-4-methylphenyl isocyanate and aniline in the presence of a suitable solvent such as dichloromethane.

    Introduction of the morpholine ring: The intermediate is then reacted with morpholine under controlled conditions to form the morpholin-4-ylanilino derivative.

    Formation of the butenoic acid moiety: The final step involves the reaction of the morpholin-4-ylanilino derivative with maleic anhydride to form the (Z)-4-oxobut-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-piperidin-4-ylanilino]-4-oxobut-2-enoic acid
  • (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-pyrrolidin-4-ylanilino]-4-oxobut-2-enoic acid

Uniqueness

Compared to similar compounds, (Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid is unique due to the presence of the morpholine ring. This structural feature may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-4-[3-[(3-chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylanilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-14-2-3-16(13-18(14)23)25-22(30)17-12-15(24-20(27)6-7-21(28)29)4-5-19(17)26-8-10-31-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,27)(H,25,30)(H,28,29)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLIWNZEHPOMB-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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